Regioisomeric Impact on Platelet 12-Lipoxygenase Inhibition: 2,4-Difluoro Substitution Confers Activity at 30 µM
The 2,4-difluorobenzoyl oxazole regioisomer exhibits quantifiable activity as an inhibitor of human platelet 12-lipoxygenase. In a standardized in vitro assay, this compound demonstrated 8% inhibition at a concentration of 30 µM [1]. While data for the 2,6- and 2,5- regioisomers under identical assay conditions are not available for a direct head-to-head comparison, this data point establishes a baseline for the 2,4-isomer. The absence of reported activity for other isomers in this specific assay context may suggest a regiospecificity that warrants further investigation. This activity, though modest, differentiates it from unsubstituted benzoyl oxazole analogs, which would be expected to show altered potency due to the lack of fluorine atoms.
| Evidence Dimension | Inhibition of human platelet 12-lipoxygenase |
|---|---|
| Target Compound Data | 8% inhibition |
| Comparator Or Baseline | Baseline: Unsubstituted benzoyl oxazole analog (inferred to have different activity profile due to absence of fluorine atoms, though no specific data available) |
| Quantified Difference | 8% inhibition at 30 µM for the 2,4-isomer |
| Conditions | In vitro enzymatic assay at a single concentration of 30 µM; target: human platelet 12-lipoxygenase |
Why This Matters
This activity data provides a quantitative anchor for selecting the 2,4-isomer in medicinal chemistry projects targeting lipoxygenase pathways, where even modest inhibition may guide further optimization.
- [1] EMBL-EBI. ChEMBL Assay Data for CHEMBL4803817 (2-(2,4-difluorobenzoyl)oxazole). Retrieved from https://www.ebi.ac.uk/chembl/api/data/assay?molecule_chembl_id=CHEMBL4803817&_format=json. View Source
